

# N-Me-N-bis(PEG2-propargyl) CAS number and molecular weight

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Compound of Interest

Compound Name: N-Me-N-bis(PEG2-propargyl)

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## Technical Guide: N-Me-N-bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of **N-Me-N-bis(PEG2-propargyl)**, a bifunctional crosslinker utilized in bioconjugation and drug development.

## **Core Compound Data**

**N-Me-N-bis(PEG2-propargyl)** is a polyethylene glycol (PEG)-based linker containing two terminal propargyl groups. These alkyne groups are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the stable ligation of azide-containing molecules.[1][2][3][4] The central methylamino core and the hydrophilic PEG2 spacers enhance solubility in aqueous media.[4]



Property	Value	Reference
CAS Number	1835759-84-6	[3]
Molecular Formula	C15H25NO4	[3]
Molecular Weight	283.4 g/mol	[3]
Purity	Typically ≥98%	[3]
Solubility	Water, DMSO, DCM, DMF	[3]
Storage Condition	-20°C	[3]

# Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an azide-containing molecule to **N-Me-N-bis(PEG2-propargyl)**. The reaction conditions may require optimization based on the specific substrates.

### Materials:

- N-Me-N-bis(PEG2-propargyl)
- Azide-containing molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO<sub>4</sub>) stock solution (e.g., 20 mM in water)
- Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvents for dissolution as required (e.g., DMSO, DMF)

#### Procedure:



## • Preparation of Reactants:

- Dissolve the azide-containing molecule in the reaction buffer to a desired final concentration.
- Dissolve N-Me-N-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO) before adding to the aqueous reaction buffer.
- Reaction Assembly:
  - In a reaction vessel, combine the azide-containing molecule and N-Me-N-bis(PEG2-propargyl).
  - Add the copper-chelating ligand to the mixture. A 5:1 molar ratio of ligand to copper is often recommended to protect biomolecules and accelerate the reaction.[5]
  - $\circ$  Add the CuSO<sub>4</sub> stock solution. The final copper concentration is typically in the range of 50-250  $\mu$ M.[6]
- Initiation and Incubation:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate to copper is generally used.[6]
  - Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] Reaction progress can be monitored by appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

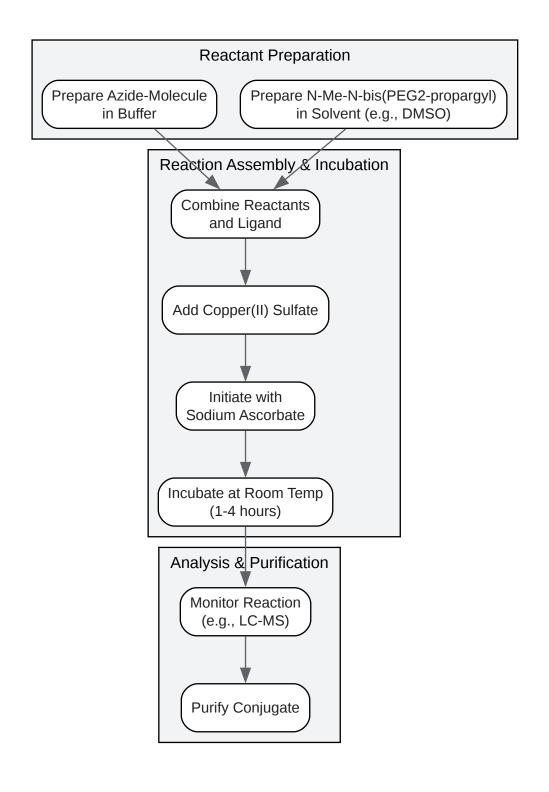
### Purification:

 Upon completion, the reaction mixture can be purified using standard techniques such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

## **Logical Workflow for CuAAC Bioconjugation**

The following diagram illustrates the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using **N-Me-N-bis(PEG2-propargyl)** as the crosslinker.





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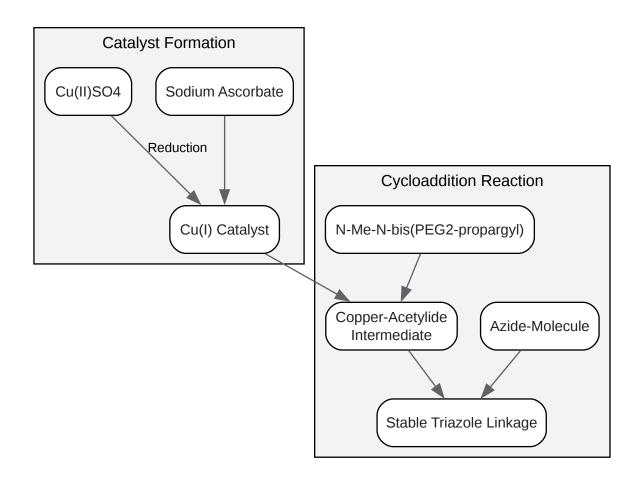
Caption: Workflow for CuAAC using N-Me-N-bis(PEG2-propargyl).

## **Signaling Pathway and Mechanism of Action**



As a synthetic linker, **N-Me-N-bis(PEG2-propargyl)** does not have an intrinsic signaling pathway or mechanism of action. Its function is to covalently connect two molecular entities. The resulting conjugate's biological activity is determined by the properties of the molecules that have been linked. For example, this linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] In a PROTAC, the linker tethers a target-binding molecule to an E3 ligase-binding molecule, inducing the ubiquitination and subsequent degradation of the target protein.

The underlying chemical mechanism of the conjugation reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst, generated in situ from copper(II) and a reducing agent like sodium ascorbate, forms a copper-acetylide intermediate with the propargyl group.[6] This intermediate then reacts with the azide in a stepwise manner to regioselectively form a stable 1,4-disubstituted triazole ring.[6][8]



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Caption: Simplified mechanism of the CuAAC reaction.

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